3-Amino-4-(2,4,5-trifluorofenil)butanoato de metilo

Descripción general

Descripción

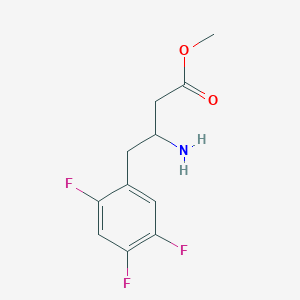

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate: is an organic compound with the molecular formula C11H12F3NO2 It is a derivative of butanoic acid, featuring an amino group and a trifluorophenyl group

Aplicaciones Científicas De Investigación

Chemistry: Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its trifluorophenyl group is particularly useful in probing the effects of fluorine substitution on biological activity.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.

Industry: In the industrial sector, Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate typically involves the esterification of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted butanoate derivatives.

Mecanismo De Acción

The mechanism of action of Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparación Con Compuestos Similares

- Methyl 3-amino-4-(2,4-difluorophenyl)butanoate

- Methyl 3-amino-4-(2,4,6-trifluorophenyl)butanoate

- Methyl 3-amino-4-(2,5-difluorophenyl)butanoate

Comparison: Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a distinct compound in both chemical and biological contexts.

Actividad Biológica

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is an important compound in medicinal chemistry, particularly as an intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate has a molecular formula of CHFNO\ and a molecular weight of approximately 270.23 g/mol. The compound features a trifluorophenyl group which enhances its biological activity by influencing its interactions with biological targets.

Synthesis Methods

The synthesis of methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate can be achieved through various methods, including:

- Condensation Reactions : The compound can be synthesized by condensing 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid with appropriate amines in the presence of activating agents such as HOBT (1-Hydroxybenzotriazole) .

- Biocatalytic Methods : A biological preparation method utilizes transaminases to convert 3-carbonyl-4-(2,4,5-trifluorophenyl)methyl butyrate into the target compound. This method is noted for its efficiency and lower environmental impact compared to traditional chemical methods .

Biological Activity

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate exhibits significant biological activity primarily as a DPP-4 inhibitor. DPP-4 is an enzyme involved in glucose metabolism and is a target for diabetes treatment. The inhibition of this enzyme leads to increased levels of incretin hormones, which help regulate blood sugar levels.

The mechanism by which methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate acts as a DPP-4 inhibitor involves:

- Binding Affinity : The trifluorophenyl moiety enhances the binding affinity to the active site of DPP-4.

- Inhibition of Enzyme Activity : By binding to DPP-4, it prevents the breakdown of incretin hormones such as GLP-1 (Glucagon-like peptide-1), thereby prolonging their action in lowering blood glucose levels.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate in preclinical models:

- DPP-4 Inhibition Studies : Research has shown that derivatives of this compound exhibit potent DPP-4 inhibitory activity comparable to established drugs like sitagliptin .

- Metabolic Studies : In vivo studies indicated that administration of this compound resulted in improved glycemic control in diabetic animal models, suggesting its potential therapeutic application .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5,7H,2,4,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFWTEYDIPQVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.